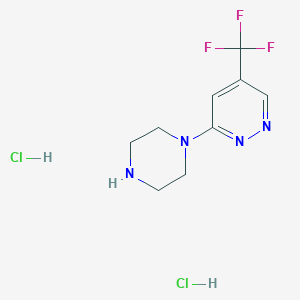
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is a chemical compound known for its unique structure and properties. It features a piperazine ring attached to a pyridazine ring, with a trifluoromethyl group at the 5-position. This compound is of interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride typically involves the reaction of 3,5-dichloropyridazine with piperazine in the presence of a base, followed by the introduction of the trifluoromethyl group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of reduced piperazine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-receptor complex.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methyl-piperazin-1-yl)-3-(3-trifluoromethyl-phenyl)-urea: Similar structure with a trifluoromethyl group and piperazine ring.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyridazine structures.
Uniqueness
3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine dihydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties
Propiedades
Fórmula molecular |
C9H13Cl2F3N4 |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
3-piperazin-1-yl-5-(trifluoromethyl)pyridazine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-14-6-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H |
Clave InChI |
GJLAXHRADSTMQE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NN=CC(=C2)C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


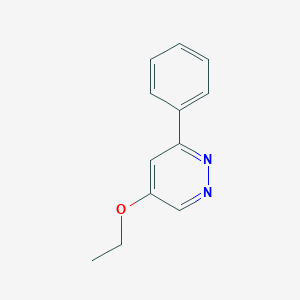
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
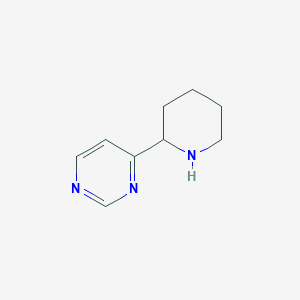
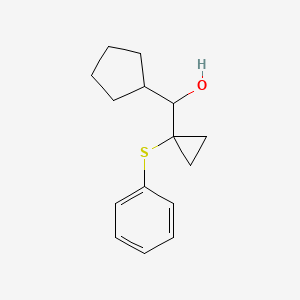
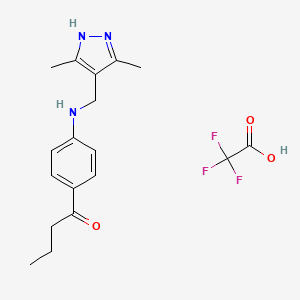
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
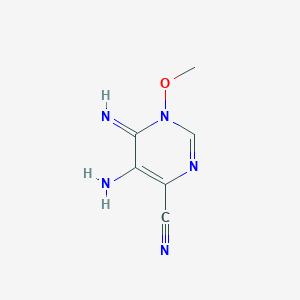
![4-(Pyridin-3-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13095820.png)
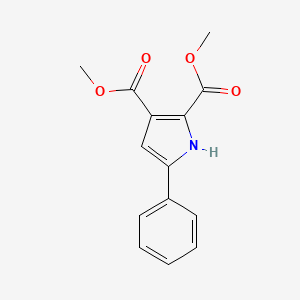

![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
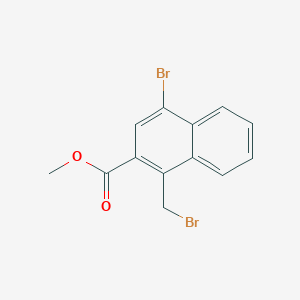
![3-(4-Methoxyphenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B13095851.png)

